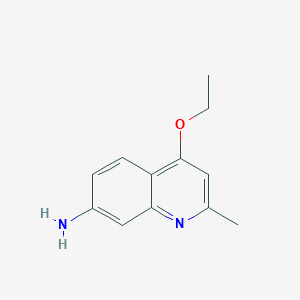
4-Ethoxy-2-methylquinolin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2-methylquinolin-7-amine is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological and pharmaceutical applications . Quinolines are aromatic compounds that consist of a benzene ring fused with a pyridine heterocyclic system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-methylquinolin-7-amine can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with appropriate aldehydes under acidic conditions . For example, the reaction of 2-methyl-4-ethoxyaniline with 2-chloroquinoline-3-carbaldehyde in the presence of a catalyst such as sulfuric acid can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-methylquinolin-7-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
4-Ethoxy-2-methylquinolin-7-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-methylquinolin-7-amine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation and apoptosis . Molecular docking studies have revealed that the compound binds to key proteins in this pathway, leading to reduced cell viability and increased apoptosis in cancer cells .
Comparison with Similar Compounds
4-Ethoxy-2-methylquinolin-7-amine can be compared with other similar quinoline derivatives, such as:
2-Chloroquinoline-3-carbaldehyde: Known for its use in the synthesis of various quinoline derivatives.
4-Hydroxyquinoline: Exhibits significant biological activities, including antibacterial and antifungal properties.
8-Aminoquinoline: Used as an antimalarial agent and in the synthesis of other bioactive compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-ethoxy-2-methylquinolin-7-amine |
InChI |
InChI=1S/C12H14N2O/c1-3-15-12-6-8(2)14-11-7-9(13)4-5-10(11)12/h4-7H,3,13H2,1-2H3 |
InChI Key |
HAWGXAQMXDRPGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=CC(=CC2=NC(=C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


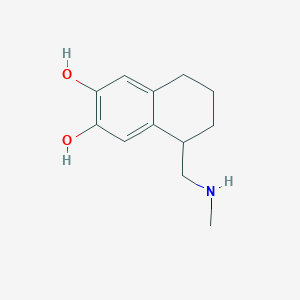
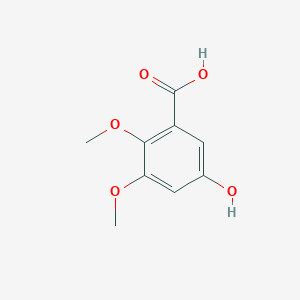

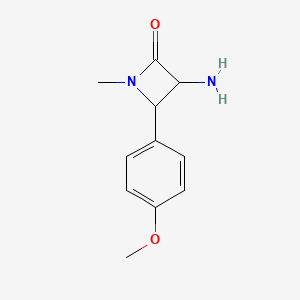

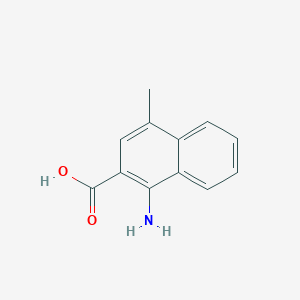


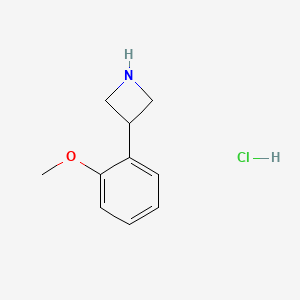


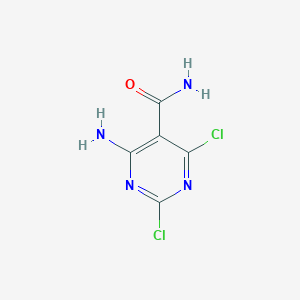

![3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11898845.png)
